molecular formula C27H27N3O4 B11541596 N-[(1Z)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B11541596
M. Wt: 457.5 g/mol
InChI Key: NWRYMCOCTVKXAP-JCBHBBAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, propoxyphenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-{N’-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1Z)-1-{N’-[(E)-(anthracen-9-yl)methylidene]hydrazinecarbonyl}-2-[4-(diethylamino)phenyl]eth-1-en-1-yl]benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H27N3O4/c1-3-16-34-23-14-12-20(13-15-23)18-25(29-26(31)22-9-5-4-6-10-22)27(32)30-28-19-21-8-7-11-24(17-21)33-2/h4-15,17-19H,3,16H2,1-2H3,(H,29,31)(H,30,32)/b25-18-,28-19+

InChI Key

NWRYMCOCTVKXAP-JCBHBBAGSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)OC)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.